molecular formula C10H19ClN2O B1398408 1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride CAS No. 1236259-33-8

1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1398408
CAS No.: 1236259-33-8
M. Wt: 218.72 g/mol
InChI Key: DLDZDJKHBWTGNX-UHFFFAOYSA-N
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Description

“1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride” is a chemical compound used in scientific research. It has a molecular formula of C10H19ClN2O and a molecular weight of 218.73 g/mol . The IUPAC name for this compound is piperidin-2-yl (pyrrolidin-1-yl)methanone;hydrochloride .


Molecular Structure Analysis

The InChI Key for this compound is RIAUQORBEIQABE-UHFFFAOYNA-N . The SMILES representation is Cl.O=C (C1CCCCN1)N1CCCC1 .

Scientific Research Applications

Pharmacology and Therapeutic Efficacy

  • Gastrointestinal Motility Disorders: Piperidinyl benzamide derivatives, related to metoclopramide and including cisapride, have been explored for their prokinetic effects on gastrointestinal tract motility. These compounds enhance acetylcholine release in the gut, showing promise in treating conditions like reflux oesophagitis and gastroparesis without central depressant or antidopaminergic side effects (McCallum et al., 1988).

Analytical Chemistry

  • Detection of Pharmaceutical Compounds: High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed for the simultaneous determination of diabetes medications, showcasing the importance of analytical techniques in quality control and pharmaceutical analysis (Abdelrahman et al., 2020).

Tuberculosis Treatment

  • Development of New TB Drugs: Piperazine-benzothiazinone derivatives like Macozinone are under investigation for treating tuberculosis. These compounds target specific enzymes critical for the pathogen's cell wall synthesis, highlighting their potential in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Diabetes Management

  • Dipeptidyl Peptidase IV Inhibitors: The search for new inhibitors of Dipeptidyl Peptidase IV (DPP IV), which plays a crucial role in the management of type 2 diabetes mellitus, involves compounds from the pyrrolidine and piperidine groups. These inhibitors are vital in the development of antidiabetic drugs (Mendieta et al., 2011).

Synthetic Cathinones Analysis

  • Characterization of Designer Drugs: The analysis of cathinone derivatives, including pyrrolidinyl and piperidinyl derivatives, is critical in forensic toxicology due to their emergence as new psychoactive substances. This research helps in understanding the chemical modifications used to create new synthetic cathinones, aiding legal and forensic efforts (Majchrzak et al., 2017).

Properties

IUPAC Name

piperidin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDZDJKHBWTGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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